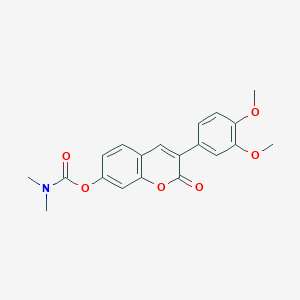

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group and a dimethylcarbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols can replace the dimethylcarbamate moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or thiocarbamates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar chromone structures exhibit significant anticancer properties. For instance, derivatives of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate have shown selective cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents.

Mechanism of Action

The proposed mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Modulation of signaling pathways involved in tumor growth.

Antimicrobial Properties

Studies have demonstrated that the compound exhibits antimicrobial activity against several pathogens. The presence of the dimethoxyphenyl group may enhance its ability to penetrate microbial cell walls, increasing efficacy.

Table 1: Summary of Antimicrobial Activities

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Inhibition at MIC ~ 256 µg/mL | |

| Staphylococcus aureus | Significant reduction in growth |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable, particularly concerning enzymes involved in neurodegenerative diseases like acetylcholinesterase. Inhibition studies suggest that it may modulate neurotransmitter levels, offering therapeutic avenues for conditions such as Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the chromone core.

- Introduction of the dimethoxyphenyl group.

- Attachment of the dimethylcarbamate moiety.

Table 2: Synthetic Pathway Overview

| Step | Description |

|---|---|

| Step 1: Chromone Synthesis | Formation from appropriate phenolic precursors |

| Step 2: Substitution | Introduction of the dimethoxy group |

| Step 3: Carbamate Formation | Final attachment to yield the target compound |

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activities and mechanisms of action associated with this compound.

Case Study: Anticancer Efficacy

In vitro studies showed that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity.

Case Study: Enzyme Interaction

Investigations into enzyme inhibition revealed that the compound could effectively inhibit acetylcholinesterase, potentially providing benefits in treating neurodegenerative disorders.

Mecanismo De Acción

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: It can inhibit certain enzymes involved in metabolic pathways.

Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.

Induction of Apoptosis: The compound can induce programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparación Con Compuestos Similares

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate can be compared with other similar compounds, such as:

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methylcarbamate: Similar structure but with a methylcarbamate group instead of a dimethylcarbamate group.

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl ethylcarbamate: Similar structure but with an ethylcarbamate group.

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl phenylcarbamate: Similar structure but with a phenylcarbamate group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylcarbamate group, which may confer distinct chemical and biological properties.

Actividad Biológica

The compound 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

- Molecular Formula : C19H19O6

- Molecular Weight : 345.35 g/mol

- CAS Number : 6296-57-7

Biological Activity Overview

Research indicates that chromenone derivatives exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific compound in focus has been studied for its effects on lipid metabolism and potential neuroprotective properties.

1. Lipid Lowering Effects

A significant study evaluated the effects of chromenone derivatives on lipid accumulation in hepatocytes. The compound demonstrated an IC50 value of 32.2 ± 2.1 μM , indicating its effectiveness in reducing lipid droplet formation in oleic acid-treated Huh7 cells. This effect is attributed to the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which enhances fat catabolism and mitochondrial biogenesis .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 32.2 ± 2.1 | Upregulates PGC1α |

2. Antioxidant Activity

Chromone derivatives are recognized for their antioxidant capabilities, which help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and may play a role in the compound's protective effects against neurodegenerative diseases.

3. Neuroprotective Effects

Preliminary studies suggest that compounds similar to This compound may exert neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects include:

- Lipid Metabolism Modulation : By influencing PGC1α expression, the compound facilitates the oxidation of triglycerides and reduces lipid accumulation in liver cells.

- Antioxidant Pathways : The structure of chromenones allows them to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Case Studies

Several studies have highlighted the biological activities of chromenone derivatives:

- Lipid Metabolism Study : In vitro tests showed that treatment with the compound significantly reduced lipid accumulation compared to control groups.

- Neuroprotection Research : A study on similar chromenone derivatives indicated a promising reduction in cognitive decline markers through AChE inhibition.

Propiedades

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-21(2)20(23)26-14-7-5-13-9-15(19(22)27-17(13)11-14)12-6-8-16(24-3)18(10-12)25-4/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSDBNRYUWOCMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.